



# Application Note & Protocol: 99mTc Radiolabeling of Hynic-PSMA

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Compound of Interest		
Compound Name:	Hynic-psma	
Cat. No.:	B12391899	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker that is overexpressed in most prostate cancers, making it an excellent target for diagnostic imaging and targeted therapy.[1] Radiolabeled small-molecule inhibitors of PSMA have become indispensable tools in nuclear medicine. While PET imaging with agents like 68Ga-PSMA-11 is common, SPECT imaging using Technetium-99m (99mTc) offers a more accessible and cost-effective alternative, especially in facilities without a cyclotron or PET scanner.[2][3] The bifunctional chelator 6-hydrazinonicotinamide (HYNIC) provides a robust platform for labeling PSMA-targeting ligands with 99mTc.[4][5] This document provides a detailed protocol for the step-by-step radiolabeling of a HYNIC-conjugated PSMA inhibitor with 99mTc.

Principle of the Method The radiolabeling of **Hynic-PSMA** with 99mTc is a coordination chemistry reaction. The HYNIC chelator itself does not fully saturate the coordination sphere of the technetium core. Therefore, co-ligands are required to complete the coordination and stabilize the complex. A common and effective strategy involves a mixture of ethylenediamine-N,N'-diacetic acid (EDDA) and Tricine.

The process begins with the reduction of pertechnetate ([99mTc]TcO4-), obtained from a 99Mo/99mTc generator, to a lower oxidation state using a reducing agent, typically stannous chloride (SnCl2). The reduced 99mTc then complexes with the HYNIC moiety of the PSMA ligand and the co-ligands (EDDA and Tricine) to form a stable radiopharmaceutical, [99mTc]Tc-



EDDA/Tricine-**Hynic-PSMA**. The entire process is typically performed in a "kit-based" formulation, which simplifies routine clinical preparation.

# **Experimental Protocols Materials and Reagents**

- HYNIC-conjugated PSMA precursor (e.g., HYNIC-Glu-Urea-A)
- Sodium pertechnetate ([99mTc]NaTcO4) solution, sterile and non-pyrogenic
- Tricine solution (e.g., 40 mg/mL in 0.2 M PBS, pH 6.0)
- Ethylenediamine-N,N'-diacetic acid (EDDA) solution (e.g., 20 mg/mL in 0.1 M NaOH)
- Stannous chloride (SnCl2) solution (e.g., 1 mg/mL in 0.1 M HCl), freshly prepared
- 0.9% Sodium Chloride for injection
- Phosphate-Buffered Saline (PBS)
- Sterile, pyrogen-free reaction vials
- Heating block or boiling water bath
- Dose calibrator
- Quality control supplies (ITLC-SG strips, HPLC system, appropriate solvents)

## **Radiolabeling Procedure**

This protocol is based on commonly cited methods for preparing [99mTc]Tc-Hynic-PSMA.

- Reagent Combination: In a sterile reaction vial, combine the following reagents in order:
  - 10 μg of HYNIC-PSMA precursor.
  - 0.5 mL of Tricine solution (40 mg/mL).
  - 0.5 mL of EDDA solution (20 mg/mL).

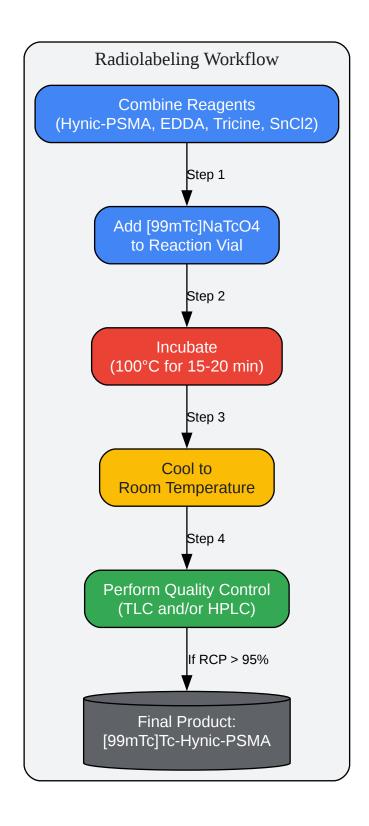






- 25-50 μL of SnCl<sub>2</sub> solution (1 mg/mL).
- Addition of Technetium-99m: Add the desired amount of [99mTc]NaTcO4 (e.g., 1110–2220 MBq) to the vial. Gently swirl the vial to ensure thorough mixing.
- Incubation: Securely cap the vial and place it in a pre-heated heating block or boiling water bath at 100°C for 15-20 minutes.
- Cooling: After incubation, remove the vial and allow it to cool to room temperature for approximately 15 minutes.
- Final Preparation: The final solution should be aqueous and transparent, with a pH between 6.5 and 7.5. The product is now ready for quality control analysis. No further purification is typically required.





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Caption: Workflow for the 99mTc radiolabeling of Hynic-PSMA.



## **Quality Control Protocol**

Radiochemical Purity (RCP) must be determined to quantify the percentage of 99mTc successfully bound to the **Hynic-PSMA** construct versus impurities like free pertechnetate ([99mTc]TcO4-) and reduced/hydrolyzed technetium ([99mTc]TcO2). A minimum RCP of >95% is generally required for clinical use.

A. Instant Thin-Layer Chromatography (ITLC)

A dual-strip system is often employed to quantify both impurities.

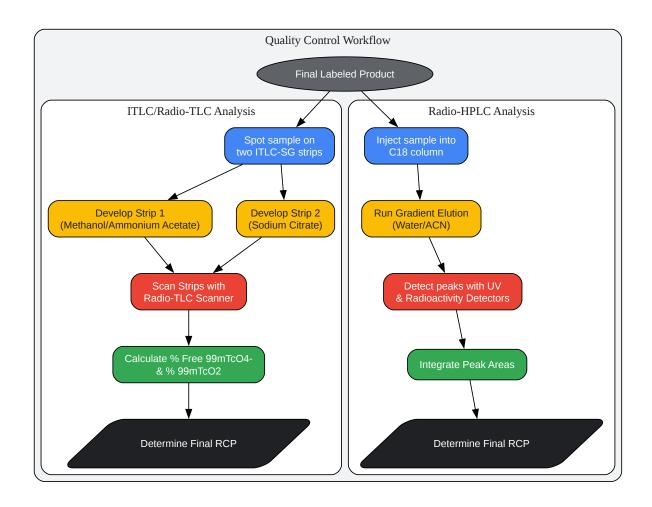
- System 1: Determination of [99mTc]TcO2 (Colloid)
  - Stationary Phase: ITLC-SG (Silica Gel) strip.
  - Mobile Phase: Methanol/1M Ammonium Acetate (1:1 v/v).
  - Procedure: Spot the radiopharmaceutical on the strip's origin. Develop the chromatogram in the mobile phase.
  - Analysis: The [99mTc]Tc-Hynic-PSMA and free [99mTc]TcO4- will move to the solvent front (Rf = 0.8-1.0), while colloidal [99mTc]TcO2 remains at the origin (Rf = 0-0.1).
- System 2: Determination of Free [99mTc]TcO4-
  - Stationary Phase: ITLC-SG (Silica Gel) strip.
  - Mobile Phase: 0.1 M Sodium Citrate (pH 5).
  - Procedure: Spot the radiopharmaceutical on the strip's origin. Develop the chromatogram.
  - Analysis: Free [99mTc]TcO4- moves to the solvent front (Rf = 1.0), while both [99mTc]Tc Hynic-PSMA and [99mTc]TcO2 remain at the origin (Rf = 0-0.1).
- Calculation: % RCP = 100% (% [99mTc]TcO2 from System 1) (% Free [99mTc]TcO4- from System 2)
- B. High-Performance Liquid Chromatography (HPLC)



HPLC provides a more detailed analysis of the radiochemical species.

- System: Agilent or similar HPLC system with a UV detector and a radioactivity detector.
- Column: Reverse-phase C18 column (e.g., SunFire C18, 5 μm, 4.6 × 250 mm).
- Mobile Phase: A gradient system is typically used.
  - Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
  - Solvent B: Acetonitrile (ACN).
  - Gradient: Start with a low percentage of ACN (e.g., 10%) and increase over 20 minutes.
- Flow Rate: 1 mL/min.
- Analysis: The retention time of the [99mTc]Tc-Hynic-PSMA peak is compared to standards.
  The area under the curve for the radiolabeled product peak relative to the total radioactivity detected is used to calculate the RCP.





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Caption: Quality control workflow for [99mTc]Tc-Hynic-PSMA analysis.

## **Data Summary**



The following tables summarize typical quantitative data for the 99mTc labeling of **Hynic-PSMA** based on published literature.

Table 1: Radiolabeling Conditions and Performance

Parameter	Typical Value	References
Precursor Amount	5 - 23 μg	
[99mTc]NaTcO4 Activity	740 - 2220 MBq	_
SnCl2 Amount	25 - 100 μg	_
Incubation Temperature	80 - 100 °C	_
Incubation Time	15 - 20 minutes	_
Radiochemical Purity (RCP)	> 95%	_
Final pH	6.5 - 7.5	_

Table 2: Quality Control and Stability Parameters

Parameter	Description	References
Log P (Octanol/Water)	-2.41 to -2.69	
In Vitro Stability (Saline)	Stable for at least 6 hours (>95% intact)	
In Vitro Stability (Serum)	Stable for at least 4-6 hours (>90-95% intact)	
TLC System 1 (Colloid)	Stationary: ITLC-SG; Mobile: Methanol/Ammonium Acetate	
TLC System 2 (Free TcO4-)	Stationary: ITLC-SG; Mobile: Sodium Citrate	_
HPLC System	C18 Reverse-Phase Column with Water/ACN Gradient	_



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